

# A review of patents involving 4-Chloro-2,3,5-trimethoxyaniline derivatives

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## Compound of Interest

Compound Name: 4-Chloro-2,3,5-trimethoxyaniline

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## A Comparative Review of Patents for Chloro-Alkoxy-Aniline Derivatives

A comprehensive search of the patent landscape for derivatives of **4-Chloro-2,3,5-trimethoxyaniline** reveals a notable scarcity of specific patent literature containing detailed experimental data for this exact molecule. However, a closely related compound, 4-chloro-2,5-dimethoxyaniline, is extensively covered in numerous patents, providing a wealth of information on its synthesis and applications. This guide, therefore, presents a comparative analysis of patented methods for the preparation of 4-chloro-2,5-dimethoxyaniline, offering valuable insights for researchers, scientists, and drug development professionals working with substituted aniline derivatives.

This review focuses on the synthetic methodologies, providing a quantitative comparison of reaction parameters, yields, and product purity. Detailed experimental protocols extracted from the patent literature are also presented to enable reproduction and further development.

## Comparison of Synthetic Methods for 4-chloro-2,5-dimethoxyaniline

Several patented methods describe the synthesis of 4-chloro-2,5-dimethoxyaniline, primarily through the reduction of 4-chloro-2,5-dimethoxynitrobenzene or the chlorination of 2,5-dimethoxyaniline. The following table summarizes the key quantitative data from representative patents, highlighting the different approaches and their efficiencies.

| Patent/Method                  | Starting Material                   | Reagents & Catalyst   | Solvent        | Reaction Conditions | Yield (%)  | Purity (%)  |
|--------------------------------|-------------------------------------|---|----------------|---------------------|--|---|
| CN110698 353A[1]               | 4-chloro-2,5-dimethoxy nitrobenzene | Hydrazine hydrate, Supported Nickel catalyst (Ni/TiO <sub>2</sub> -Al <sub>2</sub> O <sub>3</sub> ) | Ethanol        | Not specified       | ≥95  | 99.7 (HPLC)   |
| CN110698 353A (Comparative)[1] | 4-chloro-2,5-dimethoxy nitrobenzene | Hydrazine hydrate, Pt/C   | Ethanol        | Not specified       | 82   | 99.2 (HPLC)   |
| CN110698 353A (Comparative)[1] | 4-chloro-2,5-dimethoxy nitrobenzene | Hydrazine hydrate, Supported Nickel catalyst (Ni/TiO <sub>2</sub> -Al <sub>2</sub> O <sub>3</sub> ) | Methanol       | Not specified       | 83   | 99.3 (HPLC)   |
| US504167 1A[2]                 | 4-chloro-2,5-dimethoxy nitrobenzene | H <sub>2</sub> , Modified Pt/C (sulfited), Morpholine, Disodium hydrogen phosphate                  | Xylene         | 80-110°C, 5-50 atm  | Not explicitly stated, but described as "equally good yields" to prior art | Not explicitly stated, but described as "good purity" |
| Patsnap (Eureka)[3]            | 2,5-dimethoxyniline                 | Copper chloride, Oxygen, 9N   | Water (in HCl) | 95°C, 8h            | 94.93  | 98.85 (HPLC)  |

Hydrochloric acid

|                  |                      |  |             |  |           |                |
|------------------|----------------------|--|-------------|--|-----------|----------------|
| US264948<br>2[4] | 2,5-dimethoxyaniline | Acetic anhydride, HCl, H <sub>2</sub> O <sub>2</sub> | Acetic acid | Acylation: 30-80°C; Chlorination: 5-15°C | 85.2-87.5 | M.P. 114-117°C |
|------------------|----------------------|--|-------------|--|-----------|----------------|

## Experimental Protocols

The following are detailed experimental methodologies for the synthesis of 4-chloro-2,5-dimethoxyaniline as described in the cited patents.

### Method 1: Catalytic Transfer Hydrogenation (CN110698353A)[1]

This method utilizes hydrazine hydrate as a hydrogen source in the presence of a supported nickel catalyst.

- **Reaction Setup:** To a reaction vessel, add 4-chloro-2,5-dimethoxynitrobenzene, ethanol as the solvent, and the supported nickel catalyst (Ni/TiO<sub>2</sub>-Al<sub>2</sub>O<sub>3</sub>).
- **Reaction:** Add hydrazine hydrate to the mixture. The reaction is carried out, and upon completion, the mixture is filtered while hot.
- **Work-up and Purification:** The filtrate is cooled to -5°C and allowed to crystallize for 12 hours. The resulting white crystals are separated by filtration and dried to yield 4-chloro-2,5-dimethoxyaniline.

### Method 2: Catalytic Hydrogenation (US5041671A)[2]

This patent describes a process involving the catalytic reduction of the corresponding nitro compound using hydrogen gas.

- **Reaction Setup:** A stainless steel autoclave is charged with 4-chloro-2,5-dimethoxynitrobenzene, xylene, a modified platinum-on-carbon catalyst (5% Pt/C, sulfited, 50% water mixture), morpholine, disodium hydrogenphosphate, and water.

- **Hydrogenation:** The autoclave is flushed with nitrogen and then hydrogen. The reaction mixture is heated to 80-110°C under a hydrogen pressure of 5-50 atmospheres gauge with stirring.
- **Work-up and Purification:** After the reaction is complete, the catalyst is filtered off. The filtrate is cooled to allow crystallization of the product. The crystallized 4-chloro-2,5-dimethoxyaniline is isolated by filtration and dried.

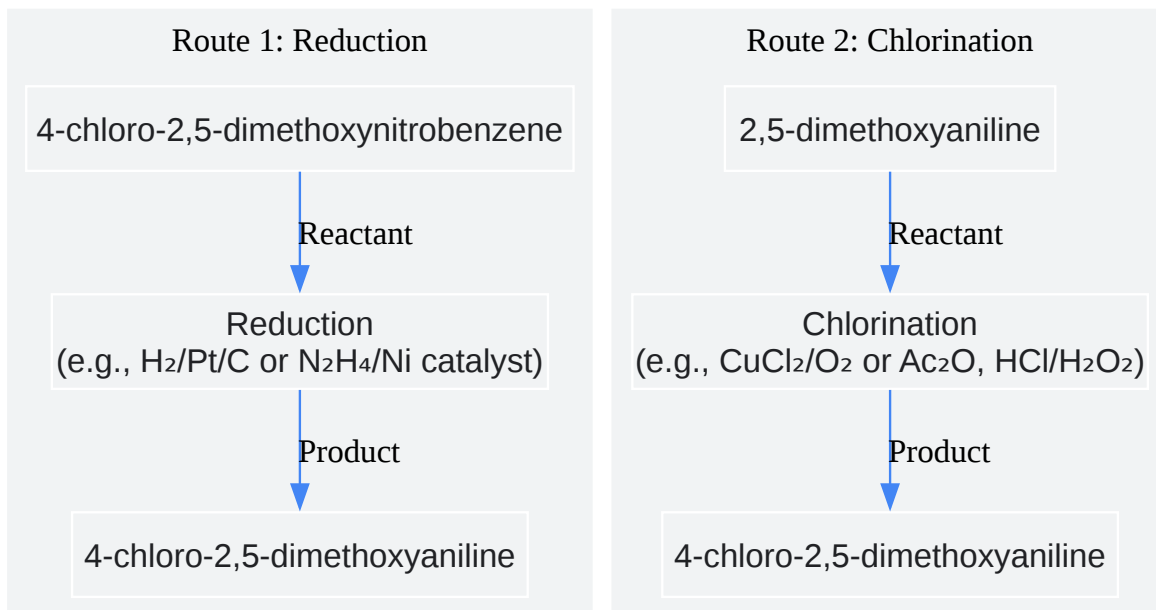
### Method 3: Direct Chlorination (Patsnap - Eureka)[3]

This method involves the direct chlorination of 2,5-dimethoxyaniline using a copper chloride catalyst and oxygen.

- **Reaction Setup:** A reaction flask is charged with 9N hydrochloric acid, 2,5-dimethoxyaniline, and copper chloride.
- **Reaction:** The mixture is heated to 95°C, and oxygen is bubbled through the solution for 8 hours.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled to room temperature and filtered. The filter cake is treated with a base (alkalized) and filtered again to obtain the crude product. The crude product is then purified by vacuum distillation.

### Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of 4-chloro-2,5-dimethoxyaniline, encompassing both the reduction and chlorination routes described in the patent literature.



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Caption: Synthetic routes to 4-chloro-2,5-dimethoxyaniline.

## Signaling Pathways and Biological Activity

While the primary focus of the reviewed patents is on the synthesis of 4-chloro-2,5-dimethoxyaniline as a chemical intermediate, it is worth noting that substituted anilines are a common scaffold in the development of kinase inhibitors. Several patents were identified that describe broad classes of aniline derivatives as inhibitors of kinases involved in cell signaling pathways related to cancer and inflammation. However, these patents do not provide specific biological data or detailed signaling pathway diagrams for 4-chloro-2,5-dimethoxyaniline or the originally requested **4-Chloro-2,3,5-trimethoxyaniline**. The development of such derivatives as kinase inhibitors represents a potential application for these compounds, warranting further investigation.

In conclusion, while patent literature specifically detailing the synthesis and application of **4-Chloro-2,3,5-trimethoxyaniline** is limited, a wealth of information is available for the closely related 4-chloro-2,5-dimethoxyaniline. The presented comparative data and experimental protocols from various patents offer a valuable resource for researchers in the field of medicinal

chemistry and material science. The diverse synthetic strategies, with their varying yields and purity profiles, provide a strong foundation for the selection and optimization of methods for preparing chloro-alkoxy-aniline derivatives.

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## References

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